molecular formula C24H32N2O3 B054987 Enadoline CAS No. 124378-77-4

Enadoline

Cat. No.: B054987
CAS No.: 124378-77-4
M. Wt: 396.5 g/mol
InChI Key: JMBYBVLCYODBJQ-VUNKPPBISA-N
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Description

Enadoline is a synthetic compound that acts as a highly selective kappa-opioid receptor agonist. It was initially studied for its potential as an analgesic due to its potent effects on kappa-opioid receptors. its development was halted because of the dose-limiting side effects, such as dysphoria and hallucinations, which are common with kappa-opioid receptor agonists .

Mechanism of Action

Target of Action

Enadoline is a drug that acts as a highly selective κ-opioid agonist . The κ-opioid receptor (KOR) is the primary target of this compound . KORs are one of the opioid receptors in the body that play a key role in pain perception, consciousness, motor control, and mood .

Mode of Action

As a κ-opioid agonist, this compound binds to and activates the KORs, which are G-protein-coupled receptors . This activation leads to a series of intracellular events, including inhibition of adenylate cyclase, decreased cAMP production, and the opening of G-protein inwardly rectifying potassium (GIRK) channels . This results in hyperpolarization of the neuron and a decrease in neuronal excitability .

Biochemical Pathways

The activation of KORs by this compound affects various biochemical pathways. The most significant is the inhibition of the cAMP pathway, leading to decreased protein kinase A (PKA) activity . This can affect the phosphorylation state of various downstream targets, potentially altering their activity and resulting in the observed effects of the drug .

Pharmacokinetics

A study conducted in rats suggested that this compound’s brain extracellular fluid (ecf) concentrations were associated with its neuroprotective subcutaneous doses .

Result of Action

In human studies, this compound has been shown to produce visual distortions and feelings of dissociation, reminiscent of the effects of salvinorin A . It was studied as a potential analgesic, but was abandoned due to the dose-limiting effects of dysphoria, which could be expected from a κ-opioid agonist .

Action Environment

The action of this compound, like many drugs, can be influenced by various environmental factors. These can include the physiological state of the individual, the presence of other drugs, and genetic factors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Enadoline involves several key steps. The process begins with the preparation of the intermediate compound, 1-[8-methylamino-1-oxaspiro[4.5]decan-7-yl]pyrrolidine, from 1,4-cyclohexadione. This intermediate is then subjected to condensation, spirocyclization, reduction, and epoxidation reactions. The epoxy ring is opened with methylamine to yield a mixture of aminoethanols, which undergo ring closure and cleavage to form the desired intermediate. Finally, this intermediate is acylated with 4-benzofuranacetic acid in the presence of a coupling agent, such as carbonyldiimidazole, to produce this compound .

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of automated reactors and continuous flow chemistry could enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: Enadoline primarily undergoes substitution reactions due to the presence of functional groups such as the benzofuran and pyrrolidine moieties. It can also participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

    Substitution Reactions: These reactions often involve nucleophiles or electrophiles that target the benzofuran or pyrrolidine rings. Common reagents include halogens, alkylating agents, and acylating agents.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize specific functional groups within this compound.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce certain functional groups.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of this compound, while oxidation and reduction reactions can modify the functional groups, leading to different analogs.

Comparison with Similar Compounds

Properties

CAS No.

124378-77-4

Molecular Formula

C24H32N2O3

Molecular Weight

396.5 g/mol

IUPAC Name

2-(1-benzofuran-4-yl)-N-methyl-N-[(5R)-7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl]acetamide

InChI

InChI=1S/C24H32N2O3/c1-25(23(27)16-18-6-4-7-22-19(18)9-15-28-22)20-8-11-24(10-5-14-29-24)17-21(20)26-12-2-3-13-26/h4,6-7,9,15,20-21H,2-3,5,8,10-14,16-17H2,1H3/t20?,21?,24-/m0/s1

InChI Key

JMBYBVLCYODBJQ-VUNKPPBISA-N

SMILES

CN(C1CCC2(CCCO2)CC1N3CCCC3)C(=O)CC4=C5C=COC5=CC=C4

Isomeric SMILES

CN(C1CC[C@@]2(CCCO2)CC1N3CCCC3)C(=O)CC4=C5C=COC5=CC=C4

Canonical SMILES

CN(C1CCC2(CCCO2)CC1N3CCCC3)C(=O)CC4=C5C=COC5=CC=C4

Key on ui other cas no.

124378-77-4

solubility

In water, 1.15 mg/L at 25 °C (est)

Synonyms

CAM 569
CAM 570
CAM-569
CAM-570
CI 977
CI-977
enadoline
enadoline hydrochloride, (5R-(5alpha,7alpha,8beta))
enadoline, (5alpha,7alpha,8beta)-(+-)-isomer
enadoline, (5alpha,7alpha,8beta)-(-)-isomer
N-methyl-N-(7-(1-pyrolidinyl)-1-oxaspiro(4,5)dec-8-yl)-4-benzofuranacetamide
PD 129289
PD 129290
PD-129289
PD-129290

vapor_pressure

1.46X10-8 mm Hg at 25 °C (est)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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